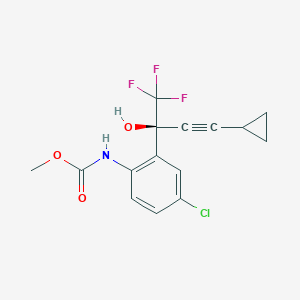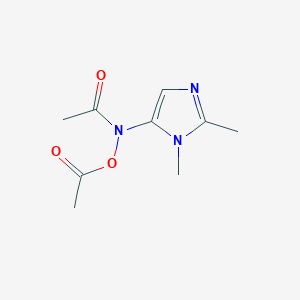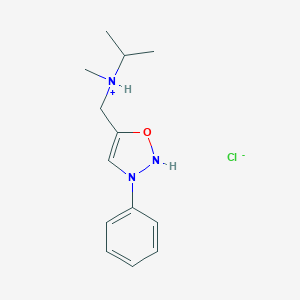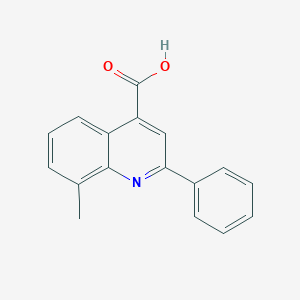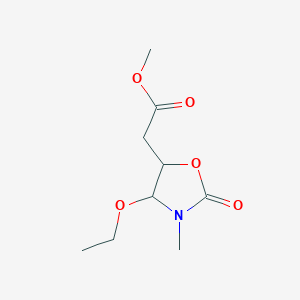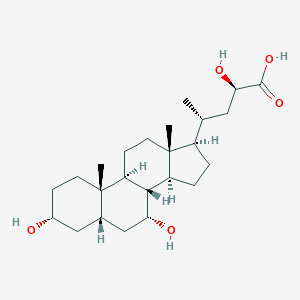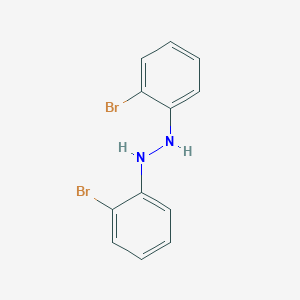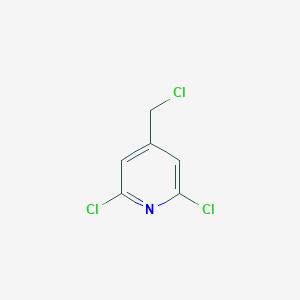
Neuropéptido hipertrehalosémico
Descripción general
Descripción
(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide, also known as (2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide, is a useful research compound. Its molecular formula is C50H67N13O14 and its molecular weight is 1074.1 g/mol. The purity is usually 95%.
The exact mass of the compound (2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Regulación del metabolismo energético en insectos
Los neuropéptidos hipertrehalosémicos juegan un papel crucial en la regulación del metabolismo energético en los insectos. Están involucrados en la movilización de las reservas de energía, particularmente al aumentar la concentración del azúcar trehalosa en la hemolinfa del insecto. Este proceso es vital durante períodos de alta demanda energética, como el vuelo o las respuestas de escape .
Investigación de isómeros estructurales
Estos neuropéptidos se han utilizado para estudiar el isómero cis-trans, una forma de estereoisomería caracterizada por diferentes arreglos espaciales de átomos, lo que lleva a moléculas con diferentes propiedades. Comprender las diferencias estructurales entre los isómeros puede proporcionar información sobre sus diferentes actividades biológicas .
Modificaciones postraduccionales
La investigación sobre los neuropéptidos hipertrehalosémicos ha arrojado luz sobre las modificaciones postraduccionales, como configuraciones inusuales de aminoácidos y glicosilación. Estas modificaciones pueden alterar significativamente la actividad biológica de los péptidos y las proteínas, convirtiéndolas en un área de estudio clave en la proteómica .
Fisiología y comportamiento de los insectos
El estudio de estos neuropéptidos contribuye a nuestra comprensión de la fisiología y el comportamiento de los insectos. Al examinar los efectos de los neuropéptidos hipertrehalosémicos en los insectos, los investigadores pueden obtener información sobre cómo estos compuestos influyen en procesos como la muda, el crecimiento y la contracción muscular .
Análogos de hormonas peptídicas
Los análogos sintéticos de los neuropéptidos hipertrehalosémicos se pueden diseñar y utilizar en la investigación para imitar o inhibir los efectos de las hormonas naturales. Esto tiene aplicaciones potenciales en el desarrollo de estrategias de control de plagas al interrumpir los procesos fisiológicos normales de los insectos dañinos .
Técnicas de química analítica
El estudio de los neuropéptidos hipertrehalosémicos también ha avanzado las técnicas de química analítica, como la espectrometría de masas de alta resolución y la separación de movilidad iónica. Estas técnicas son esenciales para identificar y caracterizar pequeños péptidos y sus modificaciones, lo que tiene aplicaciones más amplias en el análisis químico
Mecanismo De Acción
Target of Action
Hypertrehalosemic neuropeptide, also known by its complex chemical name, is a small neuropeptide that primarily targets the corpora cardiaca in insects . The corpora cardiaca are neurosecretory glands responsible for the mobilization of trehalose from the fat body into the haemolymph .
Mode of Action
The hypertrehalosemic neuropeptide interacts with its targets by binding to specific receptors on the corpora cardiaca . This binding triggers a series of biochemical reactions that lead to the mobilization of trehalose . The exact mechanism of this interaction remains to be fully elucidated .
Biochemical Pathways
The primary biochemical pathway affected by the hypertrehalosemic neuropeptide is the trehalose metabolism pathway . Trehalose, a disaccharide sugar, is the main circulating sugar in most insects . The hypertrehalosemic neuropeptide stimulates the production of trehalose in the fat body and its transport to the haemolymph . This process involves the breakdown of glycogen and gluconeogenesis .
Pharmacokinetics
It is known that the peptide is synthesized in the corpora cardiaca and released into the haemolymph, where it exerts its effects .
Result of Action
The primary result of the action of the hypertrehalosemic neuropeptide is an increase in the levels of trehalose in the haemolymph . This increase in trehalose levels provides a source of energy for the insect . The peptide also elicits a hypertrehalosaemic response in certain species of cockroaches .
Action Environment
The action of the hypertrehalosemic neuropeptide can be influenced by various environmental factors. For instance, the peptide’s activity may vary depending on the insect’s nutritional status
Propiedades
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H67N13O14/c1-25(2)41(62-45(72)31-15-16-38(67)56-31)49(76)59-34(20-37(51)66)47(74)58-32(18-27-10-5-4-6-11-27)46(73)60-35(24-64)50(77)63-17-9-14-36(63)48(75)55-22-39(68)57-33(19-28-21-53-30-13-8-7-12-29(28)30)44(71)54-23-40(69)61-42(26(3)65)43(52)70/h4-8,10-13,21,25-26,31-36,41-42,53,64-65H,9,14-20,22-24H2,1-3H3,(H2,51,66)(H2,52,70)(H,54,71)(H,55,75)(H,56,67)(H,57,68)(H,58,74)(H,59,76)(H,60,73)(H,61,69)(H,62,72)/t26-,31+,32+,33+,34+,35+,36+,41+,42+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXHBXCOYZFUSO-VCGRHRPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(C(C)O)C(=O)N)NC(=O)C5CCC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCC(=O)N5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H67N13O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1074.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106018-36-4 | |
| Record name | Hypertrehalosemic neuropeptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106018364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



